1-Bromo-2-chloro-3-nitrobenzene
Overview
Description
1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds that are known for their diverse reactivity and utility in various chemical syntheses. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for a range of chemical transformations.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Although the exact synthesis of 1-bromo-2-chloro-3-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the halogenation and nitration steps to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by X-ray diffraction, revealing the geometry and electronic configurations that could be similar in 1-bromo-2-chloro-3-nitrobenzene .
Chemical Reactions Analysis
Halogenated nitrobenzenes undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to produce arylzinc compounds , while the reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole . These studies suggest that 1-bromo-2-chloro-3-nitrobenzene could also participate in similar electrochemical reactions, potentially yielding valuable synthetic intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-2-chloro-3-nitrobenzene would be influenced by its functional groups. The presence of a nitro group typically increases the compound's reactivity in nucleophilic substitution reactions, as seen in the dual reactivity of 1-bromo-3,5-dinitrobenzenes . The halogen atoms also contribute to the compound's reactivity and physical properties, such as melting and boiling points, solubility, and density. Metabolic studies on similar halogenated nitrobenzenes have shown that they can be metabolized into mercapturic acids in biological systems , indicating potential pathways for biotransformation.
Scientific Research Applications
1-Bromo-2-chloro-3-nitrobenzene is a chemical compound used in organic synthesis . It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . It is also used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
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Preparation of Aromatic Azo Compounds
- Field : Organic Chemistry
- Application : 1-Bromo-2-chloro-3-nitrobenzene can be used in the preparation of aromatic azo compounds .
- Method : This typically involves a reaction with an azo compound under the presence of a catalyst, such as gold nanoparticles supported on TiO2 .
- Results : The outcome of this reaction is the formation of a new aromatic azo compound .
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Preparation of 4-Methoxy-2′-Nitrodiphenyl Ether
- Field : Organic Synthesis
- Application : 1-Bromo-2-chloro-3-nitrobenzene is used in the synthesis of 4-methoxy-2′-nitrodiphenyl ether .
- Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
- Results : The result of this reaction is the formation of 4-methoxy-2′-nitrodiphenyl ether .
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Preparation of 1-Methoxy-3,5-Bis-(2-Nitro-Phenoxy)Benzene
- Field : Organic Synthesis
- Application : 1-Bromo-2-chloro-3-nitrobenzene is also used in the synthesis of 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
- Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
- Results : The result of this reaction is the formation of 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
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Preparation of 5-Hydroxy-3-Methoxy-2′-Nitrodiphenyl Ether
- Field : Organic Synthesis
- Application : 1-Bromo-2-chloro-3-nitrobenzene is used in the synthesis of 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
- Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
- Results : The result of this reaction is the formation of 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
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Palladium-Mediated Ullmann Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : 1-Bromo-2-chloro-3-nitrobenzene can be used in palladium-mediated Ullmann cross-coupling reactions with β-bromo-α,β-unsaturated aldehydes .
- Method : This typically involves a reaction under the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new compound through the Ullmann cross-coupling reaction .
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Preparation of 3-Chloroaniline
- Field : Organic Chemistry
- Application : 1-Bromo-2-chloro-3-nitrobenzene can be used in the preparation of 3-chloroaniline .
- Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
- Results : The result of this reaction is the formation of 3-chloroaniline .
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDAGAFFKAPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627948 | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-nitrobenzene | |
CAS RN |
3970-37-4 | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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